2-溴苯乙胺

概述

描述

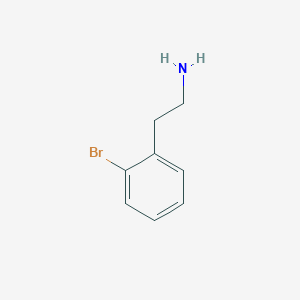

2-Bromophenethylamine (2-BPEA) is an organic compound belonging to the class of compounds known as phenethylamines. It is a monoamine alkaloid that is found in a variety of plants and is used in a wide range of scientific and industrial applications. 2-BPEA is a versatile compound that has been used in a variety of research fields, ranging from biochemistry and pharmacology to synthetic chemistry and drug delivery.

科学研究应用

2C-B 的药理特性:

- 2C-B 是一种迷幻苯乙胺衍生物,在结构上与麦斯卡林相似。它作为血清素 5-HT2A、5-HT2B 和 5-HT2C 受体的部分激动剂。据报道,它在人体内会引起轻微的迷幻作用 (Papaseit 等,2018)。

- 另一项研究评估了它与裸盖菇素和安慰剂相比的急性主观、认知和心血管效应。结果发现,它会引起觉醒意识改变、烦躁不安、主观损害、听觉改变以及自我解体的感情因素 (Mallaroni 等,2023)。

代谢和检测:

- 研究了 2C-B 在大鼠体内的代谢,鉴定了 2-(4-溴-2,5-二甲氧基苯基)-乙醇和 4-溴-2,5-二甲氧基苯乙酸等代谢物。这表明大鼠体内至少存在两条代谢途径,包括脱氨和乙酰化过程 (Kanamori 等,2002)。

- 研究还集中在检测大鼠尿液中 2C-B 的毒理学,鉴定了各种代谢物,并证明了使用全扫描 GC-MS 检测 2C-B 摄入的可行性 (Theobald 等,2007)。

合成和化学分析:

- 进行了包括 2C-B 在内的氘标记苯乙胺衍生物的合成研究。这些标记化合物用作 GC-MS 分析中的内标,这对法医和毒理学目的至关重要 (Xu 和 Chen,2006)。

- 另一项研究集中于 2C-B 前体 2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙烷-1-酮 (bk-2C-B) 的合成,重点介绍了其在人体中的潜在精神活性作用 (Power 等,2015)。

与其他化合物的比较研究:

- 2C-B 在其作用、代谢和与处方药的潜在相互作用方面与其他血清素致幻剂进行了比较。该研究强调了了解此类物质的药理学和潜在毒性的重要性 (Inan 等,2020)。

作用机制

Target of Action

2-Bromophenethylamine, also known as 2- (2-Bromophenyl)ethylamine , is a compound that primarily targets the serotonin receptors in the brain . Serotonin receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .

Mode of Action

2-Bromophenethylamine acts as a partial agonist at the serotonin 5-hydroxytryptamine-2A (5-HT2A), 5-hydroxytryptamine-2B (5-HT2B), and 5-hydroxytryptamine-2C (5-HT2C) receptors This interaction results in changes in the perception of reality, including alterations in sensory and time perception, and emotional shifts .

Biochemical Pathways

These pathways are involved in many physiological processes, including mood regulation, social behavior, and memory .

Pharmacokinetics

It is known that the compound is orally active, and its effects can be felt within a few hours of ingestion . The maximum concentrations of 2-Bromophenethylamine were reached at 1 hour after self-administration .

Result of Action

The administration of 2-Bromophenethylamine results in a range of effects. Physiologically, it can increase blood pressure and heart rate . Psychologically, it can induce a state of euphoria, with users reporting increased feelings of high, liking, and stimulation . It can also produce changes in perceptions, such as distances, colors, shapes, and lights, and different body feelings/surrounding . Mild hallucinating effects were described in some subjects .

安全和危害

2-Bromophenethylamine is classified as a skin corrosive and serious eye damage hazard . It can cause severe skin burns and eye damage . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of ingestion or contact with skin or eyes .

生化分析

Biochemical Properties

2-Bromophenethylamine plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines such as serotonin and dopamine in the brain. Additionally, 2-Bromophenethylamine can bind to serotonin receptors, particularly the 5-HT2A receptor, modulating its activity and influencing neurotransmission .

Cellular Effects

2-Bromophenethylamine affects various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism. For example, the activation of 5-HT2A receptors by 2-Bromophenethylamine can trigger downstream signaling cascades that affect the expression of genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

The molecular mechanism of action of 2-Bromophenethylamine involves its binding interactions with biomolecules. It binds to serotonin receptors, particularly the 5-HT2A receptor, acting as a partial agonist. This binding induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. Additionally, 2-Bromophenethylamine can inhibit the activity of monoamine oxidase, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromophenethylamine can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and air. Long-term studies have shown that 2-Bromophenethylamine can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged activation of serotonin receptors and increased levels of monoamines .

Dosage Effects in Animal Models

The effects of 2-Bromophenethylamine vary with different dosages in animal models. At low doses, it can enhance neurotransmission and improve cognitive function. At high doses, it may cause toxic effects, including neurotoxicity and behavioral changes. Studies have shown that there is a threshold dose above which the adverse effects become significant .

Metabolic Pathways

2-Bromophenethylamine is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase, which converts it into its corresponding aldehyde. This aldehyde can then be further metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid. Additionally, 2-Bromophenethylamine can undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate .

Transport and Distribution

Within cells and tissues, 2-Bromophenethylamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also taken up by cells through active transport mechanisms and can bind to transport proteins, influencing its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of 2-Bromophenethylamine is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm but can also be found in the nucleus and other organelles. The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to different cellular compartments .

属性

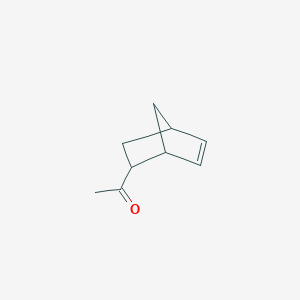

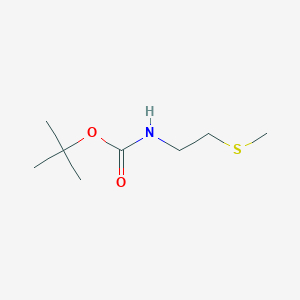

IUPAC Name |

2-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRNQMJXZUWZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370117 | |

| Record name | 2-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65185-58-2 | |

| Record name | 2-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is it important to differentiate between 2C-B and its structural isomer?

A1: While both 2C-B and its isomer, 4,5-Dimethoxy-2-Bromophenethylamine, share the same molecular formula and weight, they can exhibit different pharmacological effects. Accurately identifying and quantifying each compound in seized samples is crucial for legal proceedings and understanding potential health risks. []

Q2: What analytical techniques were used in the study to distinguish 2C-B from its isomer?

A2: The researchers developed a multimodal analytical approach involving a combination of techniques. This likely included chromatographic separation, potentially Gas Chromatography or Liquid Chromatography, coupled with spectroscopic detection methods like Mass Spectrometry. These methods allow for the separation of the isomers based on their slightly different physical and chemical properties, followed by their individual identification and quantification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

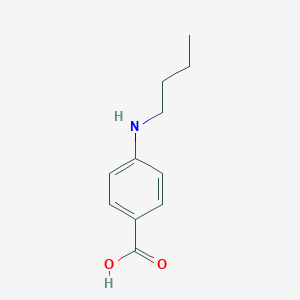

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)

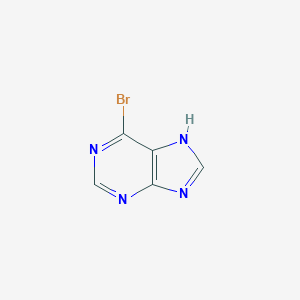

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)